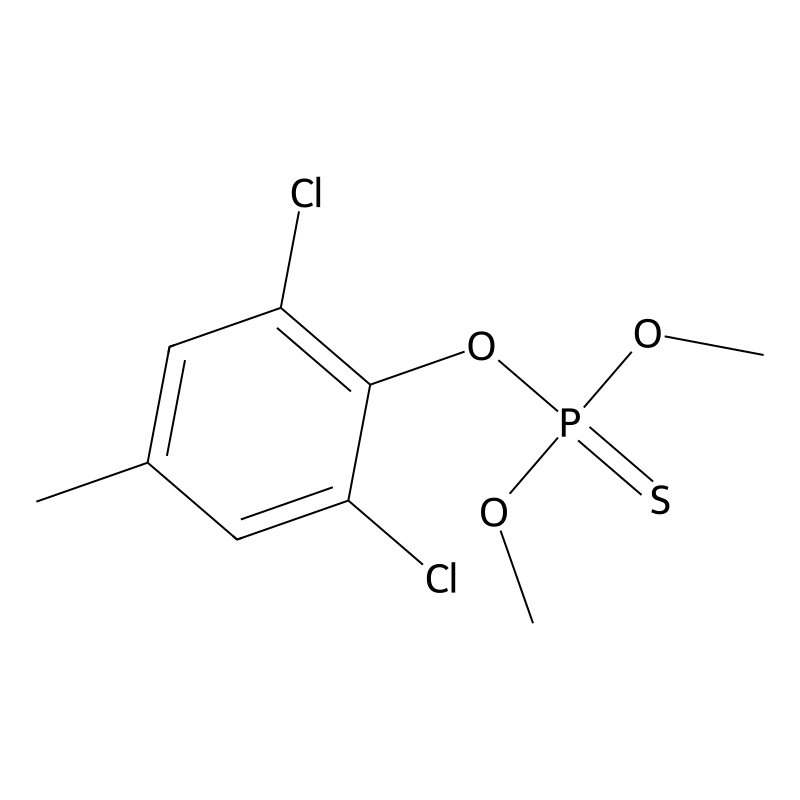

Tolclofos-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.3-0.4 ppm at 23 °C

In hexane 3.8%, exylene 36.0%, methanol 5.9%

Soluble in common solvents such as acetone, xylene

Easily soluble in xylene, acetone, cyclohexanone, chlorform

Synonyms

Canonical SMILES

tolclofos-methyl mode of action lipid peroxidation inhibitor

Core Mode of Action and Chemical Profile

Tolclofos-methyl is an organophosphorus fungicide that acts as a non-systemic contact fungicide with protective and curative properties [1]. Its primary biochemical mode of action is the inhibition of lipid peroxidation [1].

The table below summarizes its key chemical identifiers and properties:

| Property | Description / Value |

|---|---|

| IUPAC Name | O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate [1] |

| CAS Registry Number | 57018-04-9 [1] [2] |

| Molecular Formula | C₉H₁₁Cl₂O₃PS [1] |

| FRAC Code | 14 (Lipid peroxidation inhibitor) [1] |

| Chemical Class | Organophosphate fungicide [1] |

| Physical State (at 20°C) | Colourless crystalline powder [1] |

Experimental Evidence and Biomarker Analysis

Evidence for the fungicide's mode of action comes from observing its effects on organisms, which trigger a cascade of oxidative stress responses.

The diagram below illustrates the conceptual sequence of oxidative events following exposure to a lipid peroxidation inhibitor like this compound.

Key Biomarkers and Experimental Data

The table below summarizes quantitative data on oxidative stress biomarkers from earthworms (Eisenia fetida) exposed to this compound, linking these effects to the proposed mode of action [3].

| Biomarker / Measurement | Experimental Observation | Interpretation & Link to Mode of Action |

|---|---|---|

| Reactive Oxygen Species (ROS) | Concentration-dependent increase in earthworm coelomocytes. | Indicates initial burst of oxidative stress following exposure. |

| Malondialdehyde (MDA) | Significant increase in earthworms and their cells. | Key evidence of lipid peroxidation and membrane damage. |

| Superoxide Dismutase (SOD) | Activity increased at lower concentrations but inhibited at higher concentrations. | Reflects a compensatory antioxidant response that becomes overwhelmed at high toxicity. |

| Cell Viability | Decreased in earthworm coelomocytes. | Demonstrates ultimate cytotoxic effect of oxidative stress. |

| Lactate Dehydrogenase (LDH) Leakage | Increased release from earthworm cells. | Indicates loss of plasma membrane integrity, a consequence of lipid peroxidation. |

Detailed Experimental Protocols

The following methodologies are critical for investigating the lipid peroxidation inhibition activity of this compound.

In Vivo Earthworm Toxicity Bioassay

This protocol assesses toxicological bioavailability and oxidative stress in a soil model organism [3].

- Test Organism: Adult earthworms (Eisenia fetida) with a defined weight range.

- Soil Exposure: Artificial soil is contaminated with a range of this compound concentrations.

- Exposure Conditions: Organisms are maintained in contaminated soil for a set period under controlled conditions.

- Biomarker Analysis:

- ROS Content: Measured using a fluorescence probe assay on earthworm coelomocytes or tissue homogenate.

- MDA Content: Quantified using the Thiobarbituric Acid Reactive Substances (TBARS) method by reacting tissue homogenate with thiobarbituric acid and measuring the colored product.

- SOD Activity: Assessed by the enzyme's ability to inhibit the reduction of a tetrazolium salt by superoxide anion.

- Coelomocyte Cytotoxicity:

- Cell Extraction: Coelomocytes are extracted from earthworms using non-invasive methods.

- Cell Viability: Measured using assays like MTT.

- Membrane Integrity (LDH): The activity of LDH leaked into the extracellular medium is measured.

In Vitro Antifungal Activity Assay

This protocol evaluates the direct fungitoxicity of this compound.

- Pathogen Culture: The target fungus is cultured on Potato Dextrose Agar.

- Fungicide Application: Filter paper discs infused with a logarithmic series of this compound concentrations are placed on the agar.

- Incubation & Measurement: Plates are incubated at the pathogen's optimal growth temperature, and the diameter of fungal growth inhibition is measured [4].

Application in Integrated Pest Management

This compound is primarily used as a seed or soil treatment to control diseases caused by Rhizoctonia solani and other soil-borne pathogens [1] [5]. Research shows potential for use in integrated strategies:

- Combination with Biocontrol Agents: Studies show that combining a low concentration of this compound with Trichoderma harzianum or Bacillus species can provide synergistic or additive effects, improving disease control while reducing chemical load [4].

- Applicable Crops: Includes potatoes, sugar beet, cotton, peanuts, vegetables, and ornamentals [5].

Conclusion

This compound exerts its fungicidal effect primarily by inhibiting lipid peroxidation, leading to oxidative stress, membrane damage, and cell death in target fungi. The biomarkers and experimental protocols provide a framework for researchers to investigate similar modes of action and assess the environmental impact of such compounds.

References

- 1. - Tolclofos (Ref: S 3349 ) methyl [sitem.herts.ac.uk]

- 2. - Tolclofos PESTANAL , analytical standard 57018-04-9 methyl [sigmaaldrich.com]

- 3. Combination of chemical and toxicological methods to ... [sciencedirect.com]

- 4. (PDF) Application of selected biological control agents in conjunction... [academia.edu]

- 5. Supply Fungicide Tolclofos - methyl , Tolclofos - methyl 200g/L EC... [essencechem.com]

tolclofos-methyl hydrolysis and photodegradation products

General Framework for Degradation Studies

For a comprehensive study, the International Council for Harmonisation (ICH) guideline Q1A(R2) is the standard framework. It involves subjecting the drug substance to various forced degradation conditions to identify potential degradation products [1] [2].

The table below summarizes the typical stress conditions and analytical objectives:

| Stress Condition | Typical Experimental Conditions | Goal of the Experiment |

|---|---|---|

| Acid Hydrolysis | Exposure to HCl (e.g., 0.1-1 M) at elevated temp (e.g., 40-80°C) [2]. | Identify products of acid-catalyzed decomposition (e.g., hydrolysis of ester groups). |

| Base Hydrolysis | Exposure to NaOH (e.g., 0.1-1 M) at elevated temp (e.g., 40-80°C) [2]. | Identify products of base-catalyzed decomposition (e.g., hydrolysis, dechlorination). |

| Oxidative Degradation | Exposure to hydrogen peroxide (e.g., 3-30%) at room temp [1] [2]. | Identify oxidative products (e.g., hydroxylation, N-oxide formation). |

| Photodegradation | Exposure to UV (e.g., 366 nm) and/or visible light as per ICH options [3] [1]. | Identify products formed from light exposure, characterizing weak spots in the molecule. |

| Thermal Degradation | Heating in solid or solution state (e.g., 40-80°C) [2]. | Assess stability under high-temperature conditions. |

Core Analytical Techniques for Identification

Once degradation products are generated, a combination of chromatographic and spectroscopic techniques is used to separate and identify them.

- Separation and Detection: Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is commonly used. This effectively separates the mixture and provides preliminary UV-Vis spectra of the products [1].

- Structural Elucidation: The most powerful tool for identifying unknown structures is UPLC coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) [1]. This technique provides accurate mass data for the molecular ions and their fragment ions, allowing researchers to propose detailed chemical structures by comparing the fragmentation patterns of the drug substance with its degradation products.

- Advanced Techniques: For full structural confirmation, especially for novel or complex products, researchers may use Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the degradation products [2].

The following diagram illustrates the typical workflow for a forced degradation study, from sample preparation to final reporting.

References

toxicological profile of tolclofos-methyl metabolites

Metabolic Pathways and Identified Metabolites

The metabolism of tolclofos-methyl in animals involves several key biotransformation pathways. The diagram below summarizes the primary metabolic reactions and the major metabolites identified in rats and mice.

Primary metabolic pathways of this compound in animals

The major biotransformation reactions include [1]:

- Oxidative desulfuration to oxon and related derivatives.

- Oxidation of the 4-methyl group to form alcohols (TM-CH2OH) and acids (Ph-COOH).

- Cleavage of P-O-aryl and P-O-methyl linkages, resulting in metabolites like DM-TM and 2,6-dichloro-4-methylphenol (Ph-CH3).

- Conjugation of the resultant acids and phenols with glucuronic acid or glycine.

Quantitative Data on Metabolite Formation

The following tables summarize quantitative findings from animal studies on excretion and tissue distribution of this compound and its metabolites.

Table 1: Excretion of Radioactive Residues in Animals after a Single Oral Dose (5 mg/kg) of [¹⁴C]-Tolclofos-methyl [1]

| Species | Sex | Urine (0-7 days) | Feces (0-7 days) | Expired Air (<1%) | Total Recovery |

|---|---|---|---|---|---|

| Mouse (ICR) | M & F | 69-76% | 4-6% | <1% | >99% |

| Rat (Sprague-Dawley) | M & F | 85-91% | 9-20% | <0.1% | >99% |

Table 2: Major Metabolites Identified in Rat Excreta and Tissues [1]

| Metabolite/Compound | Abbreviation | Approximate Proportion in Urine | Key Matrices Where Detected |

|---|---|---|---|

| O-methyl O-hydrogen O-(2,6-dichloro-4-methylphenyl) phosphorothioate | DM-TM | 10-26% | Tissues, Excreta |

| O-methyl O-hydrogen O-(2,6-dichloro-4-hydroxymethylphenyl) phosphorothioate | TM-CH2OH | 12-25% | Tissues, Excreta, Bile |

| O-methyl O-hydrogen O-(2,6-dichloro-4-carboxyphenyl) phosphorothioate | Ph-COOH | 11-35% | Tissues, Excreta |

| 2,6-dichloro-4-methylphenol | Ph-CH3 | 12-44% | Excreta |

| 3,5-dichloro-4-hydroxybenzyl glycine | - | 13% (Mouse) | Mouse Urine |

Detailed Experimental Protocols

The foundational data on this compound's metabolism and toxicology were generated using the following key experimental methodologies.

1. Absorption, Distribution, and Excretion Studies [1]

- Test System: Sprague-Dawley rats and ICR mice (ages 6-8 weeks).

- Dosing: Single oral dose of 5 mg/kg body weight of [¹⁴C]-tolclofos-methyl, radiolabeled either on the 4-methyl group or uniformly on the phenyl ring. The compound was dissolved in corn oil. One rat group received a high dose of 200 mg/kg. Another group was pre-treated for 14 days with unlabeled compound (5 mg/kg/day) before the radioactive dose.

- Sample Collection: Urine, feces, and expired air were collected for up to 7 days post-administration. In some studies, bile was collected from cannulated rats.

- Analysis: Total radiocarbon in excreta and expired air was measured. Tissues (liver, kidney, blood) were analyzed for radioactive residues at various time points. Whole-body autoradiography was performed on rats.

2. Metabolite Identification and Biotransformation Studies [1]

- Sample Preparation: Metabolites were isolated from urine, feces, bile, and tissue homogenates using chromatographic techniques.

- Identification: Metabolites were identified primarily by co-chromatography with authentic synthesized standards and/or spectroanalysis (the specific spectroscopic methods are not detailed in the provided reports).

Toxicological Evaluation and Current Data Gaps

The toxicological profile of the parent compound, this compound, has been established, with an Acceptable Daily Intake (ADI) of 0.064 mg/kg body weight per day and no need for an Acute Reference Dose (ARfD) set by the JMPR [1] [2].

However, a complete toxicological evaluation of its metabolites remains a work in progress. The European Food Safety Authority (EFSA) has noted several critical data gaps [2]:

- The toxicological properties of metabolites Ph-CH3 and TM-CH2OH (prominent in leafy crops) require further investigation.

- The toxicological relevance of metabolite Ph-COOH, a significant residue in animal commodities, must be confirmed.

- The residue definition for risk assessment in food of animal origin is currently considered tentative due to the lack of specific toxicological studies on Ph-COOH.

EFSA suggests that the toxicological endpoints of the parent compound are likely sufficient to cover the toxicity of its metabolites, but this must be finalized during the ongoing renewal of the approval process [2].

Conclusion

References

HPLC GC analytical methods for tolclofos-methyl detection

Identified Analytical Methods for Tolclofos-Methyl

The following table summarizes the key analytical methods found for detecting this compound in various complex matrices.

| Analysis Method | Sample Matrix | Extraction/Clean-up Method | Key Instrumentation & Parameters | Performance Data | Source |

|---|---|---|---|---|---|

| GC-MS/MS | Ginseng (fresh, red, dried) [1] | Not specified in excerpt | GC with triple quadrupole MS; Run time: ~35 min [1] | Calibration range: 0.01–5.00 μg/mL; Correlation (r²) ≥ 0.98 [1] | |

| GC-MS/MS | Fruits & Vegetables (multi-residue) [2] | QuEChERS (AOAC 2007.01) [2] | GC-MS/MS (Triple Quadrupole); Run time: 17 min [2] | LOQ: 0.0011–0.0047 mg/kg; Precision RSD < 20%; Recovery: 78-107% [2] | |

| DLLME-GC-MS | Herbal Nutraceutical Drops [3] | Dispersive Liquid-Liquid Microextraction (DLLME) [3] | Fast GC-MS [3] | Method validated for linearity, LOD, LOQ, accuracy, precision [3] |

Experimental Protocol for GC-MS/MS Analysis

Based on the multiresidue method for food commodities, here is a generalized protocol that can be adapted for this compound [2]:

1. Sample Preparation

- Homogenization: Process the sample (e.g., plant material) to a fine, homogeneous consistency.

- Fortification (for validation): Spike samples with a known concentration of this compound standard for recovery experiments.

2. Extraction via QuEChERS

- Weigh 10 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile and shake vigorously for 1 minute.

- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce partitioning.

- Shake immediately and vigorously for 1-3 minutes to prevent salt aggregation.

- Centrifuge at >3000 RCF for 5 minutes.

3. Extract Clean-up (as needed)

- Transfer an aliquot (e.g., 1-1.5 mL) of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA).

- Shake for 30-60 seconds and centrifuge.

- The final extract is ready for analysis after filtration or dilution.

4. Instrumental Analysis - GC-MS/MS

- GC Column: Use a low-polarity stationary phase column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μm).

- Oven Program: The specific temperature gradient will require optimization. One referenced method uses a 17-minute total run time [2].

- Mass Spectrometry: Operate in timed-Selection Reaction Monitoring (t-SRM) mode for high selectivity and sensitivity. Monitor specific precursor ion > product ion transitions for this compound.

5. Quantification

- Use matrix-matched calibration standards to compensate for matrix effects. Prepare these by adding known amounts of this compound standard to a blank matrix extract.

- Construct a calibration curve (e.g., 10–300 μg/L) to quantify residues in unknown samples [2].

Workflow Overview

The following diagram illustrates the complete workflow for the analysis of this compound in a plant matrix using the QuEChERS GC-MS/MS method:

Key Considerations for Method Development

- Matrix Effects: Complex samples like herbs and nutraceuticals can cause significant matrix effects, which suppress or enhance the analyte signal [3]. Using matrix-matched calibration or a stable isotopically labeled internal standard (if available) is crucial for accurate quantification [3] [2].

- Method Validation: Ensure the method meets validation criteria for parameters such as accuracy (recovery 70-120%), precision (RSD ≤ 20%), linearity, LOD, and LOQ [3] [2].

- HPLC/LC-MS Alternative: While not found for this compound specifically, LC-MS/MS is a powerful technique for multi-residue pesticide analysis, especially for compounds that are less volatile or thermally labile [4] [1]. Developing an HPLC-based method would likely involve a C18 column and a mobile phase gradient of water and methanol or acetonitrile, with detection via tandem mass spectrometry.

References

- 1. Multiresidue pesticide analysis in Korean ginseng by gas ... [sciencedirect.com]

- 2. Development of GC–MS/MS method for environmental ... [arabjchem.org]

- 3. Fast DLLME-GC-MS Method for Determination of Pesticides in ... [pmc.ncbi.nlm.nih.gov]

- 4. Validation and application of micro flow liquid ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Tolclofos-Methyl Control of Rhizoctonia solani

Introduction to Tolclofos-Methyl and Its Efficacy Against Rhizoctonia solani

This compound (FRAC code 14) is a systemic fungicide with protective and curative properties that has demonstrated consistent efficacy against various anastomosis groups of Rhizoctonia solani across multiple crops. This phenyl ester fungicide interferes with lipid synthesis and membrane integrity in fungal pathogens, effectively inhibiting both mycelial growth and sclerotia development [1]. The fungicide has become a cornerstone in management programs for diseases caused by R. solani, including black scurf of potato, root rot in lupine, strawberry, and lettuce, and damping-off in various horticultural crops. Sensitivity studies have confirmed that R. solani exhibits high sensitivity to this compound, with reported EC₅₀ values ranging from 0.001 to 0.098 μg a.i. ml⁻¹ across different anastomosis groups, demonstrating consistently strong inhibition of mycelial growth [2].

The continued efficacy of this compound against R. solani makes it a valuable tool for soilborne disease management, particularly when implemented within integrated resistance management frameworks. These application notes provide detailed protocols for researchers and agricultural professionals seeking to optimize this compound use in both experimental and commercial settings against R. solani, with comprehensive methodologies for efficacy assessment under controlled and field conditions.

Application Protocols and Efficacy Data

Soil Treatment Methods and Dosage Guidelines

Standard soil incorporation represents the traditional application method for this compound, requiring incorporation into the upper 10-cm soil layer before planting. Research on ornamental bulbs demonstrated that this approach requires 25 kg active ingredient (a.i.) per hectare in sandy soils to achieve effective control of R. solani [3]. The soil incorporation method ensures uniform distribution of the fungicide throughout the rhizosphere, creating a protective zone that inhibits fungal penetration of plant tissues. However, research has revealed that pathogenic strains of R. solani exhibit differential temperature preferences for infection, with warmth-preferring strains being pathogenic in late spring and summer when young bulbs are susceptible, while cold-preferring strains attack young sprouts in winter and early spring [3]. This biological variation influences control efficacy at different dosages.

The alternative furrow application technique (during planting operations) has demonstrated comparable disease control with substantially reduced chemical inputs. This method requires only 12.5 kg a.i. per hectare – approximately 50% of the standard soil incorporation dosage [3]. For warmth-preferring strains active during warmer seasons, research indicates effective control can be achieved with dosages as low as 4 kg a.i. per hectare applied directly on and around bulbs during planting. However, for cold-preferring strains that attack during winter and spring, dosages lower than 12.5 kg a.i. per hectare generally provide insufficient control [3]. This differential efficacy based on strain temperature preferences and seasonal activity patterns must be considered when designing application protocols.

Table 1: this compound Application Methods and Dosages for Rhizoctonia solani Control

| Application Method | Dosage (kg a.i./ha) | Target Strains | Efficacy Level | Crop Reference |

|---|---|---|---|---|

| Soil Incorporration (0-10 cm depth) | 25.0 | All R. solani strains | High | Ornamental bulbs |

| Furrow Application (during planting) | 12.5 | Cold-preferring strains | High | Ornamental bulbs |

| In-Furrow (targeted application) | 4.0 | Warmth-preferring strains | High | Young bulbs |

| Comparison: Fludioxonil | - | Multiple AGs | High (EC₅₀ 0.06-0.09 μg/ml) | Potato |

Comparative Efficacy Data

This compound has demonstrated excellent performance in comparative fungicide studies. In South African trials evaluating R. solani isolates from potatoes, this compound and fludioxonil exhibited significantly greater control of stem canker and black scurf compared to other fungicides, while azoxystrobin was the least effective [2]. Similar research found this compound among the most effective fungicides in reducing sclerotial germination of R. solani, alongside benomyl and captan [4]. The commercial formulation Rizolex-T, which combines this compound with thiram (FRAC code M3), has shown remarkable efficacy against R. solani in lupine, reducing pre-emergence damping-off to 4% compared to 40% in infected controls and increasing survived plants to 88% [1]. This combination approach provides multi-site activity that may delay resistance development while broadening the spectrum of control.

Table 2: Comparative Sensitivity of Rhizoctonia solani to Various Fungicides

| Fungicide | FRAC Code | EC₅₀ Range (μg a.i. ml⁻¹) | Sensitivity Level | Application Recommendations |

|---|---|---|---|---|

| This compound | 14 | 0.001-0.098 | High | Soil incorporation or in-furrow application |

| Fludioxonil | 12 | 0.06-0.09 | High | Seed treatment or soil application |

| Azoxystrobin | 11 | <0.09 to >5.0 | Variable to Insensitive | Avoid where resistance documented |

| Pencycuron | 22 | Variable | Moderate | Combine with other chemistries |

| Iprodione | 2 | Variable | Moderate | Rotate with high-efficacy products |

| Benomyl | 1 | Variable | Moderate | Resistance concerns limit use |

Detailed Experimental Protocols

In Vitro Sensitivity Assays

Protocol for determining EC₅₀ values: Prepare a stock solution of technical grade this compound in appropriate solvent (typically acetone or methanol) and incorporate into molten potato dextrose agar (PDA) after autoclaving to create a concentration series (e.g., 0.0001, 0.001, 0.01, 0.1, 1.0 μg a.i. ml⁻¹). Include solvent-only controls. Transfer 5-mm mycelial plugs from actively growing R. solani colonies (4-7 days old) to the center of amended plates. Incubate at 25±1°C for 2-3 days, then measure radial growth in two perpendicular diameters. Calculate percent inhibition relative to control, then determine EC₅₀ values using probit or logit analysis [2]. For sclerotial germination assays, surface-sterilize sclerotia from 14-day-old cultures and place on fungicide-amended PDA, recording germination percentage after 48-72 hours [4].

Strain characterization should precede sensitivity testing, as differential sensitivity exists among anastomosis groups. Molecular identification of AGs through ITS sequencing is recommended, following the protocol of Valfrè et al. who characterized isolates before biocontrol testing [5]. Maintain a reference collection of known sensitivity for quality control. Testing should include multiple isolates (minimum 5-10 per AG) to capture population variability. This protocol successfully identified the high sensitivity of South African R. solani populations to this compound, with EC₅₀ values significantly lower than for other fungicides like azoxystrobin [2].

Greenhouse Pot Trials

Potting and inoculation system: Utilize 12 L plastic pots filled with sterile peat-based substrate (2:1 peat moss to sterile soil). One week before transplanting, infest soil with R. solani inoculum prepared as colonized rice hull medium (3% w/w) [6]. For lupine trials, apply this compound as soil drench at transplanting using commercial formulation (e.g., Rizolex-T) at recommended field rate. Include infected untreated controls and non-infested healthy controls. Use completely randomized design with 4-6 replications per treatment and 3-4 plants per pot [1].

Disease assessment should record pre- and post-emergence damping-off daily for 4-6 weeks. At trial termination (typically 55-60 days), carefully wash root systems and evaluate for root rot severity using standardized scales (e.g., 0-5 scale where 0 = healthy, 5 = completely necrotic roots). Calculate percent disease incidence and severity index. Additionally, measure plant growth parameters (height, fresh/dry weight of shoots and roots) and physiological parameters including photosynthetic pigments, antioxidant enzymes, and phenolic content to assess plant health improvements beyond disease control [1]. These comprehensive measurements revealed that this compound not only controlled lupine root rot but also restored plant growth and physiological parameters to near-healthy levels [1].

Figure 1: Experimental workflow for evaluating this compound efficacy against Rhizoctonia solani under in vitro, greenhouse, and field conditions.

Field Evaluation Protocols

Experimental design: Establish randomized complete block designs with 4-6 replications. Plot size should be sufficient to accommodate crop-specific spacing (e.g., 3-5 m rows for potatoes). For artificial inoculation, apply R. solani-infested grain inoculum (20-30 g/m²) during planting. Apply this compound treatments using commercial equipment calibrated to deliver precise rates (e.g., 4-25 kg a.i./ha depending on target strains and application method) [3]. Include untreated controls and reference fungicides (e.g., flutolanil, fludioxonil) for comparative efficacy assessment.

Disease and yield assessment: Evaluate disease development weekly using standardized scales. For potato black scurf, record stem canker severity (0-5 scale) during mid-season and black scurf incidence on tubers at harvest. Calculate Area Under Disease Progress Curve (AUDPC) values for statistical comparison. At harvest, assess yield parameters (total and marketable yield) and conduct quality assessments. Research demonstrated that this compound provided significantly better control of stem canker and black scurf compared to azoxystrobin in field trials, highlighting its continued field efficacy [2]. In lupine field trials, Rizolex-T (this compound + thiram) reduced root rot incidence to 23.1% compared to 63.6% in infected controls [1].

Resistance Management and Integrated Control Strategies

Resistance Development Concerns

Although R. solani populations generally remain sensitive to this compound, laboratory studies have demonstrated that isolates can be adapted to grow on media amended with this compound at concentrations 500 times the initial inhibitory level [7]. This acquired resistance persisted after five transfers on fungicide-free medium, indicating stable genetic adaptation. Critically, pathogenicity of resistant isolates was not reduced, though their growth rates on PDA were significantly lower than wild-type isolates [7]. This finding highlights the potential for resistance development under continuous selection pressure. Recent sensitivity monitoring in South Africa confirmed continued efficacy but identified variable sensitivity to other fungicide chemistries, underscoring the need for ongoing resistance surveillance [2].

The FRAC classification places this compound in group 14 (lipid synthesis and membrane integrity inhibitors), indicating specific target site activity that confers higher resistance risk compared to multi-site inhibitors. The mechanism of resistance is believed to involve target site modifications, though the precise genetic basis in R. solani requires further elucidation. Resistance management strategies must account for this potential, particularly in cropping systems with high disease pressure and frequent fungicide applications.

Integrated Resistance Management Strategies

Rotation with alternative chemistries: Implement planned alternation with fungicides from different FRAC groups exhibiting efficacy against R. solani. Flutolanil (FRAC group 7) has demonstrated similar efficacy to this compound in ornamental bulb trials and represents a suitable rotational partner [3]. Fludioxonil (FRAC group 12) also shows high efficacy against R. solani (EC₅₀ 0.06-0.09 μg a.i. ml⁻¹) and provides an additional rotation option [2].

Combination treatments: Utilize formulated mixtures containing this compound with partner fungicides having different modes of action. The commercial product Rizolex-T combines this compound with thiram (FRAC code M3, multi-site activity), enhancing spectrum and potentially delaying resistance development [1]. Research shows this combination effectively reduces damping-off and root rot while maintaining plant growth and yield parameters.

Biological integration: Combine this compound with biocontrol agents in integrated programs. Trichoderma asperellum FC80 has demonstrated 38% efficacy against R. solani in strawberries, while combinations with biostimulants reached 43% efficacy [5]. Similarly, arbuscular mycorrhizal fungi (AMF) such as Entrophospora lutea have shown efficacy comparable to this compound in lupine while enhancing plant growth and nutrient uptake [1]. These biologicals can be deployed in rotation or combination with reduced-rate chemical applications to maintain efficacy while reducing selection pressure.

Figure 2: Integrated resistance management strategy for this compound against Rhizoctonia solani, incorporating monitoring, rotation, combination treatments, and biological controls.

Alternative and Emerging Control Strategies

Biological Control Agents

Several biological control agents have demonstrated efficacy against R. solani and represent alternatives or complements to this compound. Trichoderma asperellum FC80 achieved 38% disease reduction in strawberry trials, while its combination with biostimulants increased efficacy to 42-43% [5]. Fusarium oxysporum MSA35, isolated from suppressive soils, also shows promise as a biological control agent. Additionally, specific arbuscular mycorrhizal fungi (AMF), particularly Entrophospora lutea and Rhizophagus intraradices, reduced root rot incidence in lupine to 24.3% and 30.1% respectively, compared to 63.6% in infected controls [1]. These AMF treatments not only controlled disease but also enhanced plant growth, nutrient uptake, and defense enzyme activities, providing multiple benefits beyond pathogen suppression.

The compatibility of biological controls with this compound requires further investigation, but sequential applications may provide integrated benefits. Biologicals can be deployed preventively to establish protective rhizosphere communities, with this compound applied curatively when disease pressure escalates. This approach maximizes both preventive and curative capabilities while potentially reducing chemical inputs. Research indicates that microbial biocontrol agents and organic amendments improve soil quality and support beneficial microbial populations, creating less favorable conditions for R. solani establishment and pathogenesis [6].

Nanotechnology Approaches

Metal oxide nanoparticles represent emerging alternatives for R. solani management. Silicon dioxide (SiO₂), copper oxide (CuO), and gamma iron oxide (γFe₂O₃) nanoparticles have demonstrated efficacy in inducing systemic resistance in lettuce against R. solani [6]. These nanomaterials applied at 100-200 mg L⁻¹ significantly reduced root rot symptoms and decreased AUDPC values while enhancing plant physiological status. Treatment with nanoparticles increased protein and chlorophyll content, enhanced antioxidant enzyme activities (superoxide dismutase, catalase, and ascorbate peroxidase), and upregulated pathogenesis-related genes (PR1, PR3, PR4) and the ethylene-responsive transcription factor 1A gene (ERT1) [6].

The induction of systemic resistance through nanoparticle application represents a novel mechanism of action distinct from conventional fungicides. This approach may provide complementary activity when used with this compound in integrated programs. Nanoparticles offer potential benefits as seed treatments or soil amendments that prime plant defense systems before pathogen challenge. However, further research is needed to optimize application methods, determine field efficacy, and assess environmental safety before widespread commercial recommendation.

Conclusion and Research Recommendations

This compound remains a highly effective solution for R. solani management when applied according to optimized protocols. The key application considerations include: (1) matching application method and dosage to target R. solani strains based on their temperature preferences, (2) implementing strategic resistance management through rotation and combination treatments, and (3) integrating with biological and cultural controls for sustainable disease management. Researchers should establish baseline sensitivity monitoring programs to detect potential resistance shifts and validate integrated strategies under local conditions.

Promising research directions include further exploration of this compound compatibility with biocontrol agents, evaluation of precision application technologies to reduce chemical inputs, and investigation of molecular mechanisms underlying both fungicide activity and resistance development. As agricultural systems evolve toward greater sustainability, this compound will likely play an important – though potentially changing – role in comprehensive R. solani management programs that prioritize both efficacy and stewardship.

References

- 1. Evaluating individual and mixed arbuscular mycorrhizal ... [nature.com]

- 2. Variation in Fungicide Sensitivity Among Rhizoctonia ... [pubmed.ncbi.nlm.nih.gov]

- 3. CONTROL OF RHIZOCTONIA SOLANI IN THE FIELD ... [ishs.org]

- 4. COMPARATIVE EFFICACY OF TEN COMMERCIAL ... [semanticscholar.org]

- 5. Efficacy of biocontrol agents and biostimulants against ... [ishs.org]

- 6. Stimulation of resistance genes and antioxidant enzymes in ... [pmc.ncbi.nlm.nih.gov]

- 7. Resistance in Rhizoctonia solani to this compound [link.springer.com]

Tolclofos-methyl Seed Treatment: Application Notes & Protocols

1. Introduction Tolclofos-methyl is a fungicide widely used as a seed treatment to protect various crops from soil-borne and seed-borne fungal pathogens. Its application is crucial for ensuring healthy seedling establishment and enhancing crop yield. The global market for this compound seed treatment, valued at USD 1.02 billion in 2024, is projected to grow, driven by the need for effective crop protection solutions [1]. These notes detail the standard application methods, formulations, and experimental protocols for researchers and development professionals.

2. Primary Application Techniques The application of this compound is typically performed using one of three primary techniques, each suitable for different scales of operation and seed types [1] [2].

- Seed Coating: This is the most prevalent technique. It involves applying a thin layer of the fungicide formulation onto the seed surface. This method ensures uniform coverage and is highly compatible with modern, mechanized seed treatment equipment, making it the preferred choice for commercial seed processors [1].

- Seed Pelleting: This is a more advanced technique that involves encapsulating the seed in a protective matrix containing this compound and other additives. It is particularly beneficial for small-seeded crops (e.g., vegetables, flowers) as it standardizes seed size and shape, improving handling and precision sowing. The pellet also provides sustained pathogen protection during early germination [1].

- Seed Dressing: This technique involves the manual or mechanical application of the fungicide directly onto the seeds before planting. It is a cost-effective method often used in regions with traditional farming practices or for small-scale and on-farm treatment [1].

3. Formulations and Their Properties this compound is available in several formulations, each with distinct characteristics suited to different application needs [1] [2].

Table 1: Comparison of this compound Seed Treatment Formulations

| Formulation | Key Characteristics | Advantages | Common Application Techniques |

|---|---|---|---|

| Liquid | Superior ease of application, rapid absorption, uniform coverage [1]. | Compatible with advanced equipment; allows for precise dosage and integration with other agents [1] [2]. | Seed Coating, Seed Dressing |

| Powder | Cost-effective, easy storage, versatile for manual use [1]. | Ideal for smallholder farming systems and regions with limited access to advanced equipment [1]. | Seed Dressing |

| Granular | Enhanced stability, controlled release properties [1]. | Reduced handling risks; suitable for precise application and crops with extended germination periods [1] [2]. | Seed Pelleting, Seed Coating |

4. Detailed Experimental Protocol for Seed Coating The following protocol outlines a standard methodology for the seed coating application of liquid this compound, suitable for laboratory or small-scale pilot studies.

- Objective: To achieve a uniform and adherent coating of this compound on seeds for protection against soil-borne fungi.

- Materials:

- Target seeds (e.g., wheat, rice, maize)

- Liquid formulation of this compound

- Laboratory-scale rotary seed coater or drum mixer

- Precision scale and measuring cylinders

- Personal protective equipment (gloves, mask, goggles)

- Procedure:

- Seed Preparation: Weigh a precise batch of clean, high-germination-rate seeds.

- Formulation Preparation: Calculate the required volume of liquid this compound formulation based on the seed weight and the recommended dosage (e.g., mL per kg of seed). Do not dilute unless specified by the manufacturer's guidelines.

- Coating Process:

- Place the seeds into the rotary coater and start the gentle tumbling action.

- Using a spray nozzle or syringe, apply the calculated volume of formulation gradually and evenly over the tumbling seeds.

- Continue tumbling for an additional 2-5 minutes after application to ensure uniform distribution and drying.

- Post-Treatment Handling: Transfer the treated seeds to a well-ventilated area to air-dry completely before storage or planting.

- Quality Control: Assess a sample of seeds for coating uniformity and adhesion. Bioassays should be conducted to confirm efficacy against target pathogens.

5. Preparation and Safety Protocol A patent describing the preparation of this compound highlights critical safety and handling considerations for the pure active ingredient. The patent emphasizes a solvent-based distillation dehydration process to reduce product decomposition, minimize harmful impurities and dust pollution, and prevent fire accidents during drying [3]. This underscores that, in an industrial setting, the manufacturing process is designed with specific engineering controls for safety.

6. Workflow and Signaling Pathway The following diagram illustrates the logical workflow for selecting an appropriate application method, from formulation choice to final seed treatment.

Key Recommendations and Conclusions

- Technique Selection: The choice of application technique should be guided by the target crop, scale of operation, and available infrastructure. Seed coating offers the best uniformity for commercial use, while pelleting is ideal for high-value, small-seeded crops [1].

- Formulation Choice: Liquid formulations are generally preferred for their efficacy and ease of use in automated systems. However, powder formulations remain important for cost-sensitive and manual application contexts [1] [2].

- Safety First: The industrial preparation of this compound involves specific hazards, such as dust and decomposition risks. Always adhere to the manufacturer's Safety Data Sheets (SDS) and implement appropriate engineering controls and personal protective equipment (PPE) during handling [3].

References

Comprehensive Application Notes and Protocols for Tolclofos-Methyl in Potato Soil-Borne Disease Control

Introduction

Soil-borne diseases caused by fungal pathogens such as Rhizoctonia solani (black scurf), Pythium spp., Phytophthora infestans (late blight), and Sclerotium rolfsii present significant challenges to global potato production. Tolclofos-methyl, an organophosphorus fungicide, has emerged as a critical tool in managing these diseases through its protective and curative properties. As agricultural science increasingly emphasizes sustainable integrated pest management (IPM), understanding the precise application, efficacy, and limitations of this compound becomes essential for researchers and agricultural professionals [1] [2].

These application notes provide detailed protocols and evidence-based guidelines for utilizing this compound in potato cultivation, focusing on application methodology, pathogen control spectrum, and integration with complementary strategies to enhance sustainability and reduce environmental impact.

Chemical Properties and Mode of Action

Basic Properties

This compound (IUPAC name: O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate) is a nonsystemic contact fungicide with both protective and curative properties [2]. Its chemical characteristics are summarized below:

- Chemical formula: C₉H₁₁Cl₂O₃PS

- Molecular mass: 301.13 g/mol

- CAS Registry Number: 57018-04-9

- Water solubility: 0.708 mg/L at 20°C (pH 7)

- Octanol-water partition coefficient (Log P): 3.8

- Melting point: 79°C [2]

Mode of Action

This compound exhibits a lipid peroxidation inhibition mechanism, disrupting fungal membrane integrity by interfering with ergosterol production and other vital lipid components in fungal cell membranes. It is classified as a non-systemic fungicide with contact action, providing protection to treated plant surfaces and curative effects against early infection stages [2] [3].

The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 14, indicating its specific molecular target site and resistance risk group, which is crucial for resistance management strategies [2].

Application Protocols

Seed Tuber Treatment

The primary application method for potato disease control involves seed tuber treatment before planting:

- Recommended concentration: 0.3% solution of this compound 20% EC

- Application technique: Thoroughly coat seed tubers with the fungicide solution

- Post-treatment protocol: Allow treated tubers to dry completely before planting

- Target pathogens: Specifically effective against Rhizoctonia solani causing black scurf [3]

Soil Drench Application

For broader protection against soil-borne pathogens:

- Dosage: 2.5-3.0 L/ha of this compound 20% EC

- Application timing: Apply at planting to create a protective zone around developing roots and tubers

- Water volume: Use sufficient water volume (500-1000 L/ha) to ensure adequate soil penetration [3]

Use Restrictions and Safety Intervals

- Re-entry interval (REI): 48 hours after application

- Maximum applications: 2 applications per season

- Pre-harvest interval (PHI): 21 days for similar crops (ornamentals) [3]

Table 1: this compound Application Methods for Potato Disease Control

| Application Method | Formulation | Concentration/Dosage | Target Pathogens |

|---|---|---|---|

| Seed tuber treatment | 20% EC | 0.3% solution | Rhizoctonia solani (black scurf) |

| Soil drench | 20% EC | 2.5-3.0 L/ha | Soil-borne complexes (Pythium, Rhizoctonia) |

| Furrow treatment | 20% EC | 2.0-2.5 L/ha | Seedling diseases |

Efficacy Data and Experimental Results

Control Efficacy Against Target Pathogens

This compound demonstrates particular efficacy against Rhizoctonia solani, the causal agent of potato black scurf and stem canker. Field studies and long-term use in the EU have established its efficacy profile [2]. Recent research has validated its continued effectiveness when used according to recommended protocols.

In comparative studies, this compound (formulated as Rizolex-T in combination with thiram) demonstrated significant disease reduction against Rhizoctonia solani in lupine plants, with efficacy comparable to elite biological control agents. The treatment resulted in only 4% seed mortality due to pre-emergence damping-off compared to 40% in infected controls, while increasing survived plants to 88% [4].

Spectrum of Control

While particularly effective against Rhizoctonia solani, this compound also provides control against other soil-borne pathogens including:

Table 2: Efficacy of this compound Against Soil-Borne Pathogens

| Pathogen | Disease Caused | Efficacy Level | Application Method |

|---|---|---|---|

| Rhizoctonia solani | Black scurf, stem canker | High | Seed treatment, soil drench |

| Pythium spp. | Damping-off, root rot | Moderate to High | Soil drench |

| Sclerotium rolfsii | Soft rot | Moderate | Soil incorporation |

| Corticium spp. | Root rot | Moderate | Seed treatment |

Environmental and Toxicological Considerations

Environmental Fate

Understanding the environmental behavior of this compound is essential for sustainable application:

- Soil persistence: Moderately persistent with half-life of 30-60 days

- Mobility: Slightly mobile in soil (Koc values indicate low leaching potential)

- Bioaccumulation potential: Shows bioaccumulation in earthworms with concentration factors increasing with exposure time [2] [6]

Ecotoxicological Profile

This compound presents specific ecotoxicological concerns that must be considered in application planning:

- Earthworm toxicity: Exhibits moderate acute and chronic toxicity to earthworms

- Aquatic toxicity: Highly toxic to fish and aquatic invertebrates

- Bioavailability: Studies demonstrate significant environmental bioavailability to earthworms, with internal concentrations reaching 14.1-20.3 μg/g after 28-day exposure to soils containing 5-15 mg/kg [2] [6]

Toxicity Mechanisms

At the cellular level, this compound exposure induces:

- Oxidative stress through increased reactive oxygen species (ROS) production

- Lipid peroxidation evidenced by elevated malondialdehyde (MDA) levels

- Altered antioxidant enzyme activity including superoxide dismutase (SOD)

- Cytotoxic effects on earthworm coelomocytes, reducing cell viability and increasing lactate dehydrogenase (LDH) release [6]

Integration with Sustainable Management Practices

Resistance Management

With this compound classified as FRAC Code 14, resistance management is crucial:

- Rotate with different MOA fungicides: Combine with fungicides having different FRAC codes

- Limit application frequency: Adhere to maximum 2 applications per season

- Combine with biological controls: Integrate with compatible microbial agents [2] [7]

Compatibility with Biological Control Agents

Recent research demonstrates promising compatibility between this compound and biological control approaches:

Trichoderma species compatibility: Studies with T. afroharzianum, T. asperelloides, T. asperellum, and T. azevedoi show these biological control agents can be compatible with certain fungicides, suggesting potential for integrated approaches [7].

Arbuscular mycorrhizal fungi (AMF) combinations: Research reveals that specific AMF species (Entrophospora lutea, Rhizophagus intraradices) can provide disease control comparable to this compound formulations while enhancing plant growth and nutrient uptake [4].

Integrated Pest Management Framework

Successful implementation of this compound should occur within a comprehensive IPM strategy:

Diagram 1: IPM Decision Framework for integrating this compound

Experimental Protocols

In Vitro Sensitivity Assay

Protocol for evaluating pathogen sensitivity to this compound:

Preparation of fungicide solutions: Prepare this compound stock solutions in appropriate solvents (e.g., acetone) and dilute to working concentrations (0.01-100 ppm) in potato dextrose agar (PDA) [7]

Pathogen inoculation: Transfer mycelial plugs (5mm diameter) from actively growing pathogen cultures to amended PDA plates

Incubation and assessment: Incubate at appropriate temperature (e.g., 25°C) for 7-14 days, then measure:

- Mycelial growth inhibition (%)

- Sclerotia production (number per plate)

- Morphological abnormalities [7]

Data analysis: Calculate EC50 values using probit analysis or linear regression

Seed Treatment Efficacy Trial

Protocol for evaluating seed treatment efficacy under controlled conditions:

Treatment preparation: Prepare this compound solutions at recommended concentration (0.3% for potatoes)

Seed treatment: Apply solution as seed tuber coating using standardized method, ensuring uniform coverage

Pathogen challenge: Plant treated tubers in soil artificially infested with target pathogen (e.g., Rhizoctonia solani)

Disease assessment: Monitor and record:

- Pre- and post-emergence damping-off (%)

- Disease severity index (0-10 scale)

- Plant survival rate (%)

- Yield parameters (tuber number and weight) [4]

Bioavailability and Toxicity Assessment

Protocol for assessing environmental impact using earthworm models:

Soil preparation: Prepare artificial soil or field soil amended with this compound at environmentally relevant concentrations (1-15 mg/kg) [6]

Organism exposure: Introduce standardized earthworms (Eisenia fetida) to treated soils following OECD guidelines

Endpoint measurements:

- Bioaccumulation factor (BAF) determination

- Mortality and weight change assessment

- Biochemical biomarkers (ROS, SOD, MDA)

- Cellular toxicity (coelomocyte viability, LDH release) [6]

Statistical analysis: Use appropriate models to determine dose-response relationships and critical effect levels

Regulatory Status and Maximum Residue Levels

The European Food Safety Authority (EFSA) has established a maximum residue level (MRL) of 0.2 mg/kg for this compound in potatoes based on comprehensive risk assessment. This MRL is deemed sufficient to protect consumer health when the fungicide is used according to authorized applications [8].

The substance is approved under EC Regulation 1107/2009 with an expiry date of 31 August 2034. It is not currently identified as a Candidate for Substitution in the EU, indicating an acceptable risk profile when used properly [2].

Conclusion

This compound remains a valuable tool for managing soil-borne diseases in potato production systems when applied according to recommended protocols. Its specific efficacy against Rhizoctonia solani makes it particularly valuable for black scurf management. However, sustainable use requires:

- Adherence to application guidelines to minimize environmental impact

- Integration within IPM frameworks combining biological and cultural controls

- Regular resistance monitoring due to its specific single-site mode of action

- Consideration of regional regulations and maximum residue levels

Future research directions should focus on optimized application timing, advanced formulation technologies to reduce environmental exposure, and elucidation of synergistic relationships with biological control agents to enhance sustainability while maintaining efficacy.

References

- 1. A review of biocontrol agents in controlling late blight of potatoes and tomatoes caused by Phytophthora infestans and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Ref: S 3349 ) - AERU [sitem.herts.ac.uk]

- 3. This compound 20% EC | Fungicide [aceagrochem.com]

- 4. Evaluating individual and mixed arbuscular mycorrhizal ... [nature.com]

- 5. This compound Model : 200g/L EC [m.essencechem.com]

- 6. Combination of chemical and toxicological methods to ... [sciencedirect.com]

- 7. In vitro sensitivity of Sclerotium rolfsii and four species ... [scielo.org.mx]

- 8. Modification of the existing maximum residue level for tolclofos ... [efsa.europa.eu]

enforcement analytical methods for tolclofos-methyl residues

Analytical Methods at a Glance

| Analytical Technique | Sample Matrix | Limit of Quantification (LOQ) | Key Details / Validation |

|---|---|---|---|

| Not specified (Adequate enforcement method) [1] | Potatoes | 0.01 mg/kg | EFSA concluded that adequate methods are available to control residues in potatoes at this LOQ [1]. |

| GC-MS [2] | Water | 0.10 µg/L (0.0001 mg/L) | Method from Valent U.S.A. Corporation (MRID: 48842101) [2]. |

| LC-APCI-MS (Atmospheric Pressure Chemical Ionization) [3] | Fruits & Vegetables (oranges, lemons, peppers, etc.) | 0.1 mg/kg | Used isocratic LC; extraction by Matrix Solid-Phase Dispersion (MSPD) with C8 sorbent [3]. |

| LC-UV [3] | Fruits & Vegetables | 1-5 mg/kg | Higher LOQ than MS methods, making it less sensitive for low-level residue analysis [3]. |

Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques identified in the search results.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fruits and Vegetables

This method is based on a peer-reviewed publication for determining tolclofos-methyl and other fungicides in various crops [3].

1. Extraction via Matrix Solid-Phase Dispersion (MSPD)

- Sorbent: C8.

- Procedure: The sample is blended with the C8 sorbent to create a semi-dry material. This mixture is then packed into a column, and the analytes are eluted with a suitable solvent.

2. Instrumental Analysis

- Technique: Liquid Chromatography coupled to a Quadrupole Mass Spectrometer.

- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ionization mode.

- Chromatography: Isocratic elution (constant mobile phase composition).

3. Method Validation

- Validation Range: 0.01 to 25 mg/kg.

- Recovery: Reported recovery rates for the fungicides in the study ranged from 52.5% to 91.1%.

- Precision: Relative standard deviations (RSD) were between 6.1% and 11.9%.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Water

This method is listed by the US EPA for the analysis of this compound in water [2].

- Matrix: Water.

- Technique: Gas Chromatography-Mass Spectrometry (GC/MS).

- Limit of Quantitation (LOQ): 0.10 µg/L.

Workflow for Residue Analysis

The general workflow for analyzing this compound residues, synthesizing information from the protocols above, can be visualized as follows. This workflow is a logical sequence that guides the analyst from sample preparation to final reporting.

Key Considerations for Method Implementation

When setting up an analytical method for this compound, researchers should consider the following points derived from the search results:

- Method Selection: The choice between GC-MS and LC-MS often depends on the laboratory's equipment, expertise, and the required sensitivity. LC-MS methods, as described, can achieve low mg/kg LOQs, which are sufficient for enforcing MRLs like the 0.2 mg/kg level for potatoes [1] [3].

- Matrix Effects: The MSPD extraction technique mentioned for fruits and vegetables is designed to efficiently clean up complex sample matrices, which is critical for reliable LC-MS analysis [3].

- Reference Materials: For accurate quantification, the use of high-purity, certified reference materials is essential. These are commercially available for this compound [4].

- Regulatory Context: It is important to confirm that the chosen method's LOQ is low enough to comply with the Maximum Residue Levels (MRLs) set by relevant authorities, such as 0.01 mg/kg or 0.2 mg/kg in the EU [1].

Reference Information

The following points provide additional context on this compound that may be relevant for risk assessment and regulatory compliance.

- Enforcement Residue Definition: For regulatory monitoring in plant commodities like potatoes, the residue is defined as the This compound parent compound itself [1].

- Metabolites and Breakdown Products: While the parent compound is the marker for enforcement, risk assessment may need to consider metabolites. EFSA notes the potential relevance of metabolites such as DM-TM (a degradation product) and Ph-COOH (in animal commodities), though their toxicological profiles are still under investigation [1].

- Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound is 0.064 mg/kg body weight per day. An Acute Reference Dose (ARfD) was deemed unnecessary [1].

References

residue trial design for tolclofos-methyl MRL derivation

An Overview of the EU MRL Regulatory Framework

Maximum Residue Levels (MRLs) in the European Union are established under Regulation (EC) No 396/2005 [1]. This regulation harmonizes MRLs for about 315 food and feed products and covers roughly 1100 pesticides.

A key principle is the default MRL of 0.01 mg/kg, which applies where a pesticide is not specifically mentioned or for unauthorized substances [1]. The European Food Safety Authority (EFSA) is responsible for conducting consumer risk assessments based on pesticide toxicity, expected residue levels, and European diets [1].

MRL applications are often submitted by applicants in accordance with Article 6 of Regulation (EC) No 396/2005, as demonstrated in the case of tolclofos-methyl [2]. The process involves a data-backed request to a national authority, assessment by EFSA, and a public consultation period to gather wider scientific input [3] [4].

Case Study: MRL Modification for this compound in Potatoes

A 2017 EFSA opinion documents a successful application to modify the MRL for this compound in potatoes [2]. The data submitted supported deriving a new MRL, and EFSA concluded the use was safe.

The table below summarizes the key endpoints from this assessment:

| Assessment Endpoint | Detail for this compound in Potatoes | Justification & Implications |

|---|---|---|

| Enforcement MRL | 0.2 mg/kg | Data supported this specific level for potatoes [2]. |

| Analytical Method | Adequate enforcement method available | Based on the QuEChERS method (EN 15662) [2]. |

| Consumer Risk | No risk identified | Exposure did not exceed toxicological reference values [2]. |

| Animal Commodities | No MRL amendment needed | Residues in potatoes do not necessitate changes to MRLs for animal products [2]. |

Generalized Workflow for MRL Derivation

The following diagram maps the key stages in the MRL derivation process, from initial application to final implementation. This workflow is consistent across various MRL assessments [2] [4].

References

- 1. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]

- 2. Modification of the Existing Maximum Residue Level for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Public consultations | EFSA - European Union [efsa.europa.eu]

- 4. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Consumer Risk Assessment Model for Tolclofos-Methyl Exposure

Introduction to Tolclofos-Methyl and Regulatory Context

This compound (TM) is an organophosphorus fungicide extensively employed in agricultural practices for controlling soil-borne diseases in various crops including potatoes, lettuce, and sugar beet. As a hydrophobic compound (logKow = 4.56), TM demonstrates a strong affinity for soil organic constituents, which influences its environmental fate and bioavailability [1]. The consumer risk assessment framework for TM follows stringent regulatory guidelines established by the European Food Safety Authority (EFSA) under Regulation (EC) No 396/2005, which governs the setting of maximum residue levels (MRLs) in food commodities [2] [3]. This regulatory framework ensures that pesticide residues in food do not pose unacceptable risks to human health, requiring comprehensive scientific evaluation of toxicological properties, residue behavior, and potential exposure scenarios before establishing legal limits for residues in food products.

Chemical Properties and Agricultural Applications

Fundamental Chemical Characteristics

TM possesses distinct physicochemical properties that influence its environmental behavior and biological activity. The compound exhibits low water solubility (1.10 mg/L) and high hydrophobicity (logKow = 4.56), leading to a strong tendency to adsorb to soil organic matter [1]. This adsorption capacity affects the bioavailability of TM in agricultural environments and influences its persistence in different soil types. The molecular structure of TM includes organophosphorus functional groups that contribute to its fungicidal activity while also serving as potential sites for metabolic transformation in plants, animals, and the environment.

Agricultural Uses and Application Patterns

TM is primarily utilized as a soil-borne disease controller with specific applications in high-value crops such as potatoes, lettuce, and ornamentals [4]. The application methodology typically involves soil treatment or foliar application, with use patterns designed to maximize efficacy while minimizing potential residue concerns. For potato cultivation, which represents a major use case, TM application is timed to control specific fungal pathogens during critical growth stages. The good agricultural practices (GAP) defined for TM use specify application rates, number of treatments, and pre-harvest intervals that must be adhered to ensure that residue concentrations at harvest remain within acceptable limits [2]. These application parameters are foundational to the MRL-setting process, as they define the realistic worst-case conditions under which residue trials must be conducted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Water solubility | 1.10 mg/L | Low mobility in soil environments |

| logKow | 4.56 | High adsorption to organic matter |

| Molecular formula | C₉H₁₁Cl₂O₃PS | Organophosphorus structure |

| Primary function | Fungicide | Control of soil-borne diseases |

Regulatory Framework and Risk Assessment Methodology

Legal Basis and Regulatory Requirements

The regulatory foundation for TM risk assessment in the European Union is established by Regulation (EC) No 396/2005, which harmonizes MRLs across member states and ensures uniform consumer protection standards [2] [3]. Article 6 of this regulation outlines the formal procedure for submitting applications to modify existing MRLs, requiring applicants to provide comprehensive scientific data demonstrating that proposed uses will not result in consumer exposure exceeding toxicological reference values [2]. The assessment workflow begins with submission of a complete application dossier to a designated evaluating Member State (EMS), which prepares an initial evaluation report for EFSA's comprehensive scientific review. This structured approach ensures independent scrutiny of all scientific evidence before regulatory decisions are made.

EFSA's peer review process for active substances like TM involves rigorous evaluation of initial risk assessments conducted by rapporteur Member States, with the specific context defined by Commission Implementing Regulation (EU) No 844/2012 [4]. The assessment methodology examines representative uses of TM, identifying reliable endpoints for regulatory decision-making and highlighting any concerns or information gaps that require additional consideration. This transparent process allows for continuous refinement of risk assessment approaches based on evolving scientific knowledge and identifies missing information required by the regulatory framework, ensuring that risk managers can make appropriately cautious decisions when complete evidence is unavailable [3] [4].

Risk Assessment Methodology and Conceptual Model

The conceptual model for TM risk assessment follows a structured paradigm that integrates hazard identification, hazard characterization, exposure assessment, and risk characterization. The process begins with establishing toxicological reference values, including an Acceptable Daily Intake (ADI) derived from comprehensive toxicological studies. For TM, the ADI has been established at 0.064 mg/kg body weight per day based on extensive evaluation through the peer review process under Directive 91/414/EEC [2]. Notably, no Acute Reference Dose (ARfD) was deemed necessary for TM, indicating that acute exposure concerns are considered less critical for this compound [2].

The exposure assessment component utilizes the EFSA Pesticide Residues Intake Model (PRIMo), which incorporates European consumption data for various demographic groups and different geographical diets [2]. This model calculates both chronic (long-term) and acute (short-term) exposure, though for TM, only chronic exposure assessment is performed due to the absence of an ARfD. The risk characterization phase compares calculated exposure values with established toxicological reference values to determine whether proposed uses are acceptable from a consumer safety perspective. For TM, EFSA has consistently concluded that properly authorized uses do not result in consumer exposure exceeding the ADI, indicating unlikely consumer health risks [2].

Figure 1: Risk Assessment Workflow for this compound. The diagram illustrates the sequential process of consumer risk assessment, from initial hazard identification to final risk management decision, highlighting key data requirements and assessment outcomes.

Residue Definitions and Data Requirements

Residue Definitions in Different Matrices

The precise definition of what constitutes a "residue" of TM varies depending on the matrix and purpose (enforcement vs. risk assessment), reflecting the complex metabolism and transformation pathways of the compound. For plant matrices, the residue definition for enforcement is the parent this compound compound, while for risk assessment purposes, it is defined as the sum of TM and its sugar conjugates (Ph-CH3 and TM-CH2OH), expressed as TM [2]. This distinction acknowledges that metabolites may contribute to overall toxicity while recognizing practical limitations in monitoring capabilities. In the case of potatoes specifically, the conversion factor for recalculating from the enforcement residue definition to the risk assessment residue definition is 1, indicating that metabolites are of low relevance in this crop [2].

For animal matrices, more complex residue definitions apply due to the extensive metabolism of TM in livestock. The enforcement residue definition remains TM parent compound, but for risk assessment, it is defined as the sum of TM and its metabolite Ph-COOH, expressed as TM [2]. This definition has a tentative character due to incomplete toxicological data on the Ph-COOH metabolite, highlighting an area requiring further research. The processed commodities require yet another residue definition: the sum of TM and its degradation product DM-TM (O-(2,6-dichloro-4-methylphenyl) O-methyl hydrogen phosphorothioate), expressed as TM [2]. These nuanced definitions demonstrate the sophisticated approach required to adequately capture potential consumer risks while maintaining practical enforceability.

Data Requirements and Supporting Studies

The comprehensive dataset required for TM risk assessment includes numerous study types, each addressing specific aspects of the compound's behavior and potential impact. The residue trials conducted according to Good Agricultural Practice form the foundation for MRL proposals, with sufficient trials required to derive robust statistical estimates of residue levels [2]. For TM in potatoes, residue trials supported an MRL proposal of 0.2 mg/kg, representing a higher level than the default limit of quantification (LOQ) of 0.01 mg/kg but justified by comprehensive residue data [2]. These trials must represent the wor-case conditions of approved use patterns, including the highest authorized application rate, maximum number of treatments, and shortest pre-harvest interval.

Table 2: Data Requirements for this compound Risk Assessment

| Study Type | Purpose | Key Findings |

|---|---|---|

| Metabolism studies (plants) | Elucidate degradation pathways | TM and sugar conjugates identified as significant metabolites |

| Metabolism studies (animals) | Understand livestock residue formation | Ph-COOH metabolite detected in animal matrices |

| Analytical methods | Enforcement capability | Validated LOQ of 0.01 mg/kg for plant and animal matrices |

| Residue trials | Derive MRL proposals | Supported MRL of 0.2 mg/kg for potatoes |

| Processing studies | Assess residue fate during processing | TM degrades to DM-TM under standard hydrolysis |

| Toxicological studies | Establish reference values | ADI of 0.064 mg/kg bw/day; no ARfD required |

Livestock metabolism studies represent a critical component of the data requirements, particularly since potatoes and their by-products are used as feed ingredients. The dietary burden calculations for TM exceeded the trigger value of 0.1 mg/kg dry matter for all relevant animal species, necessitating comprehensive metabolism studies in lactating goats and laying hens [2]. These studies revealed that the metabolite Ph-COOH was detected in several animal matrices at levels accounting for more than 10% of the total radioactive residue, justifying its inclusion in the risk assessment residue definition [2]. The toxicological profile of this metabolite requires further characterization, representing one of the identified data gaps in the current TM assessment framework.

Exposure Assessment Methodology

Dietary Exposure Calculation Using EFSA PRIMo

The dietary exposure assessment for TM utilizes revision 2 of the EFSA Pesticide Residues Intake Model (PRIMo), which incorporates comprehensive food consumption data from different European countries and various demographic groups [2]. This model calculates the theoretical maximum daily intake (TMDI) based on the proposed MRLs rather than actual residue levels, providing a conservative overestimate of potential consumer exposure. The calculation accounts for the variability in consumption patterns across European populations, with specific dietary models for different countries and age groups, including children who often exhibit higher exposure relative to body weight due to different consumption patterns and lower body mass.

For TM, the chronic exposure assessment demonstrated that the highest intake was calculated for Dutch children at less than 2% of the ADI, well below the level of concern [2]. The contribution of residues in potatoes specifically accounted for less than 1% of the ADI, indicating that this use represents a minor component of overall dietary exposure [2]. Since no ARfD was established for TM, acute exposure assessment was not performed, reflecting the toxicological profile of the compound which does not demonstrate acute effects at relevant exposure levels. This approach aligns with the EFSA guidance on pesticide risk assessment, which tailors the assessment approach to the specific toxicological properties of each compound.

Special Population Considerations

The risk assessment process places particular emphasis on potentially vulnerable subpopulations, including children, pregnant women, and individuals with specific health conditions. Children often receive special consideration due to their higher food consumption relative to body weight and potential differences in susceptibility. For TM, the assessment specifically identified that the highest chronic exposure was observed in children (Dutch diet), but still remained below 2% of the ADI [2]. This substantial margin of safety provides confidence that TM residues in food do not pose unacceptable risks to children, who often represent the most highly exposed demographic group.

The geographical variation in dietary patterns across Europe is another important consideration in exposure assessment. Different consumption habits can lead to significantly different exposure profiles for the same residue levels in food commodities. The PRIMo model incorporates distinct dietary data for multiple European countries, allowing for identification of critical consumer groups that may experience higher exposure due to traditional consumption patterns. For TM, no specific concerns were identified for any European diet incorporated in the EFSA PRIMo model, providing reassurance that the established MRLs are protective across diverse consumption patterns [2].

Risk Characterization and Uncertainty Analysis

Integration of Exposure and Hazard Data

Identification and Evaluation of Uncertainties

The uncertainty analysis is an integral component of the risk assessment process, explicitly acknowledging limitations in the available data and assessment methodology. For TM, several specific uncertainties were identified, primarily related to the toxicological properties of metabolites and degradation products, including Ph-CH3, TM-CH2OH, Ph-COOH, and DM-TM [2]. These uncertainties are particularly relevant given the tentative nature of some residue definitions, especially for animal commodities where the Ph-COOH metabolite has been identified as toxicologically significant but lacking complete characterization.

Experimental Protocols and Methodologies

Protocol for Earthworm Bioaccumulation Studies

The earthworm bioaccumulation assay provides important insights into the environmental behavior and bioavailability of TM in soil ecosystems, which indirectly informs the overall understanding of its fate in agricultural environments. The standardized protocol involves maintaining earthworms (Eisenia fetida) in soil treated with TM at various concentrations, typically ranging from 0.1 to 20 mg/kg based on preliminary range-finding tests [1]. The exposure conditions should maintain temperature at 20±1°C with lightdark cycles of 12:12 hours, and soil moisture at approximately 60% of the maximum water holding capacity [1]. These standardized conditions ensure reproducibility and comparability across studies while maintaining organism health during the exposure period.

The sample collection and analysis phase occurs at predetermined intervals (e.g., 7, 14, 21, and 28 days), with earthworms carefully removed from soil, purged for 24 hours on moist filter paper to clear gut contents, and then processed for residue analysis [1]. The analytical methodology typically employs gas chromatography with mass spectrometric detection (GC-MS) after appropriate extraction and clean-up procedures. The bioaccumulation factor (BAF) can be calculated as the ratio of TM concentration in earthworms to that in soil, providing a quantitative measure of bioavailability. Simultaneous measurement of TM concentrations in soil throughout the exposure period is essential, as the compound can undergo degradation through photolysis, bacterial action, and chemolysis [1].

Figure 2: Experimental Workflow for Earthworm Bioaccumulation and Toxicity Studies. The diagram outlines the sequential steps for assessing this compound bioavailability and toxicological effects in earthworms, including key parallel assessments of biochemical biomarkers.

Protocol for Cytotoxicity Assessment Using Earthworm Coelomocytes

The coelomocyte cytotoxicity assay provides a complementary in vitro approach for assessing TM toxicity using earthworm immune cells. The protocol begins with coelomocyte extraction from earthworms (Eisenia fetida) using either the extrusion method or electrical stimulation, followed by purification through centrifugation and resuspension in appropriate culture media [1]. The cell viability should exceed 95% as determined by trypan blue exclusion before proceeding with exposure experiments. The TM exposure phase involves treating coelomocytes with various concentrations of TM (typically ranging from 0.1 to 100 μM) for predetermined time periods (e.g., 4, 12, and 24 hours) under controlled conditions (20°C, sterile environment) [1].

The assessment endpoints include multiple biomarkers evaluated through specific methodological approaches:

- Cell viability determined using the MTT assay, which measures mitochondrial reductase activity [1]

- Lactate dehydrogenase (LDH) leakage assessed using commercial assay kits to measure membrane integrity [1]

- Intracellular reactive oxygen species (ROS) measured using fluorescent probes such as DCFH-DA [1]